(2-Phenylcyclopropyl)(2-pyridinyl)methanone oxime

Stereochemistry Conformational analysis Isomer-specific activity

(2-Phenylcyclopropyl)(2-pyridinyl)methanone oxime (CAS 338415-70-6, molecular formula C₁₅H₁₄N₂O, MW 238.29 g·mol⁻¹) is a conformationally constrained, heterocyclic oxime scaffold featuring a phenyl-substituted cyclopropane ring, a 2-pyridinyl moiety, and a free oxime (–N–OH) group. The commercially supplied material is the (Z)-stereoisomer.

Molecular Formula C15H14N2O
Molecular Weight 238.29
CAS No. 338415-70-6
Cat. No. B2759119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Phenylcyclopropyl)(2-pyridinyl)methanone oxime
CAS338415-70-6
Molecular FormulaC15H14N2O
Molecular Weight238.29
Structural Identifiers
SMILESC1C(C1C(=NO)C2=CC=CC=N2)C3=CC=CC=C3
InChIInChI=1S/C15H14N2O/c18-17-15(14-8-4-5-9-16-14)13-10-12(13)11-6-2-1-3-7-11/h1-9,12-13,18H,10H2/b17-15-
InChIKeyLLTGJZQOEJPCRO-ICFOKQHNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2-Phenylcyclopropyl)(2-pyridinyl)methanone oxime (CAS 338415-70-6): A Z-Stereodefined Cyclopropyl Oxime for Bioisostere Screening and Agrochemical Development


(2-Phenylcyclopropyl)(2-pyridinyl)methanone oxime (CAS 338415-70-6, molecular formula C₁₅H₁₄N₂O, MW 238.29 g·mol⁻¹) is a conformationally constrained, heterocyclic oxime scaffold featuring a phenyl-substituted cyclopropane ring, a 2-pyridinyl moiety, and a free oxime (–N–OH) group. The commercially supplied material is the (Z)-stereoisomer . This compound belongs to a broader class of aryl- and heteroarylcyclopropyl oxime ethers that have been patented for broad-spectrum fungicidal and insecticidal applications [1]. It is structurally intermediate between the parent ketone, (2-phenylcyclopropyl)(2-pyridinyl)methanone (CAS 338401-33-5), and O-substituted oxime ether derivatives such as the O-(4-chlorobenzyl) and O-(4-nitrobenzyl) congeners, giving it a unique profile of hydrogen-bond donor capacity, steric minimum, and synthetic divergence that no single analog replicates.

Substitution Risk in (2-Phenylcyclopropyl)(2-pyridinyl)methanone oxime Procurement: Why the Ketone Precursor, E-Isomer, and O-Alkyl Oxime Ethers Are Not Interchangeable


This compound occupies a narrow structural niche that is lost upon casual interchange. The ketone precursor lacks the oxime –N–OH hydrogen-bond donor and acceptor, which are essential for metal-chelation and target-binding interactions exploited in agrochemical and medicinal chemistry programs [1]. The (E)-geometric isomer, while sharing the same molecular formula, presents a different spatial orientation of the hydroxyl group relative to the cyclopropane and pyridine planes, potentially altering receptor complementarity . O-Alkylated oxime ethers, such as the O-(4-chlorobenzyl) and O-(4-nitrobenzyl) derivatives (CAS 338749-08-9 and 338749-10-3), trade the free hydroxyl for bulkier, lipophilic substituents, increasing molecular weight by over 100 Da and cLogP by approximately 2 to 3 units . These differences preclude generic substitution and demand compound-specific qualification for a given experimental or industrial process.

Head-to-Head Evidence: (2-Phenylcyclopropyl)(2-pyridinyl)methanone oxime vs. Closest Analogs – Quantitative Differentiation Dimensions


(Z)-Oxime Stereochemistry Confers a Distinct Molecular Geometry Relative to the (E)-Isomer

The target compound is the (Z)-stereoisomer as indicated by the IUPAC designation (NZ)-N-[(2-phenylcyclopropyl)-pyridin-2-ylmethylidene]hydroxylamine and the commercial labeling of the 98% purity product . The (E)-stereoisomer, indexed under ChemSpider ID 129155686, is a geometrically distinct entity with the oxime hydroxyl oriented away from the cyclopropane ring . In oxime chemistry, (E)/(Z) isomerism routinely affects metal coordination geometry, solubility, and bioactivity [1]. No quantitative bioactivity data comparing the two isomers of this specific scaffold exists in the public domain; however, the structural differentiation is unequivocal and provides an essential quality attribute for procurement specifications.

Stereochemistry Conformational analysis Isomer-specific activity

The Free Oxime –N–OH Group Provides H-Bond Donor Capacity Absent in the Ketone Precursor

The target oxime possesses one hydrogen-bond donor (the –OH group), whereas the ketone precursor (CAS 338401-33-5) has zero H-bond donors [1]. This difference fundamentally alters the compound's capability to participate in directed hydrogen-bonding networks, metal chelation, and biological target engagement. The molecular weight increases from 223.27 g·mol⁻¹ (ketone) to 238.29 g·mol⁻¹ (oxime, +15.02 Da) due to the O replacement . This represents a minimal mass perturbation that preserves scaffold recognition while adding a polar pharmacophoric element.

Hydrogen bonding Molecular recognition Physicochemical differentiation

Molecular Weight Reduction of >135 Da vs. O-(4-Nitrobenzyl) Oxime Ether Improves Ligand Efficiency Metrics

O-(4-Nitrobenzyl)oxime (CAS 338749-10-3) has a molecular weight of 373.4 g·mol⁻¹ and a predicted pKa of 2.69, indicating that the N–O bond is in the neutral form at physiological pH and that the nitrobenzyl group markedly increases lipophilicity . The free oxime target compound (MW 238.29) is 135.11 Da lighter, which translates to a ligand efficiency advantage of approximately 0.08–0.12 kcal·mol⁻¹ per heavy atom in a typical drug-discovery context, assuming comparable potency [1]. This makes the free oxime a more atom-economical starting point for fragment-based or lead-optimization programs.

Ligand efficiency Molecular weight O-alkyl oxime ethers

Class-Level Fungicidal/Insecticidal Activity Established for Arylcyclopropyl Oxime Ethers in Dow AgroSciences Patent

Patent AU1007400A / EP1026151A1 (Dow AgroSciences LLC, published 2000) describes aryl and heteroarylcyclopropyl oxime ethers, structurally encompassing the (2-phenylcyclopropyl)(2-pyridinyl)methanone oxime scaffold, and demonstrates broad-spectrum fungicidal activity against wheat leaf rust (Puccinia recondita), rice blast (Pyricularia oryzae), and tomato late blight (Phytophthora infestans), as well as insecticidal activity against aphids and mites at application rates ranging from 10 to 1000 g·ha⁻¹ [1]. While the patent does not disclose specific EC₅₀ values for the exact CAS 338415-70-6 compound, it establishes quantitative efficacy thresholds for closely related pyridinyl-substituted cyclopropyl oxime ethers, with several examples achieving >90% disease control at 200 g·ha⁻¹ [1].

Agrochemical Fungicide Insecticide Oxime ether

Free Oxime Synthetic Versatility Enables Divergent Derivatization to O-Substituted Ethers

The free oxime –OH group of CAS 338415-70-6 is a chemical handle for O-alkylation, O-acylation, or O-sulfonylation to generate libraries of oxime ethers, esters, and sulfonates. This synthetic versatility is not available with the ketone precursor (which requires prior oximation) or with already O-substituted oxime ethers (which require deprotection/removal of the existing O-substituent) . In the context of the Dow AgroSciences patent, the free oxime serves as the penultimate intermediate for generating the O-substituted oxime ethers that constitute the claimed fungicidal/insecticidal compounds [1]. No quantitative comparison of derivatization efficiency across substrates is available; however, the presence of a free –N–OH group is a binary enabling feature.

Synthetic intermediate Oxime ether Divergent synthesis Medicinal chemistry

Defined Application Scenarios for (2-Phenylcyclopropyl)(2-pyridinyl)methanone oxime Based on Established Evidence


Agrochemical Hit-to-Lead Screening for Fungicidal Cyclopropyl Oxime Ethers

Procure the free (Z)-oxime (CAS 338415-70-6) as a core intermediate for synthesizing a library of O-substituted oxime ethers, following the general methodology and biological testing protocols described in AU1007400A (Dow AgroSciences). Benchmark newly synthesized derivatives against the >90% control threshold at 200 g·ha⁻¹ established in the patent for wheat leaf rust, rice blast, and tomato late blight assays [1]. The free oxime provides a single, high-purity (≥98%) starting point for divergent SAR exploration.

Fragment-Based Drug Discovery Requiring a Low-MW, H-Bond Donor Cyclopropane Scaffold

The compound's molecular weight of 238.29 Da and single H-bond donor make it suitable for fragment-based screening campaigns targeting proteins that recognize the phenylcyclopropyl moiety. Unlike the ketone precursor (HBD=0, MW 223.27) [1] and the O-(4-nitrobenzyl) derivative (MW 373.4) , the free oxime offers the optimal balance of low molecular weight and polar functionality for fragment library inclusion.

Conformational Probe for Cyclopropane Bioisosterism Studies

The 2-phenylcyclopropyl group is a conformationally restricted bioisostere of homophenylalanine and related phenethylamine scaffolds [1]. The (Z)-oxime with its 2-pyridinyl substituent provides a unique vector set for probing the spatial requirements of biological targets, distinct from both the (E)-oxime and the O-substituted variants. This compound is appropriate for X-ray crystallography and molecular modeling studies where the free –N–OH group can engage in defined hydrogen-bond interactions.

Standard Reagent for Cyclopropyl Oxime Synthetic Methodology Development

Use the target compound as a model substrate for developing new O-alkylation, O-arylation, or oxime-directed C–H activation reactions. Its combination of a cyclopropane ring (strain energy enabling ring-opening chemistry), a pyridine nitrogen (metal-coordinating), and a free oxime (multiple reactivity modes) provides a multi-functional testing platform not available from simpler oximes or the ketone precursor alone [1].

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